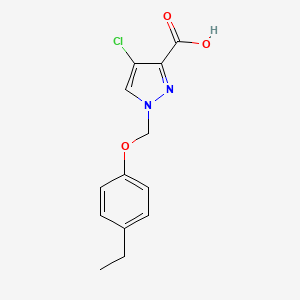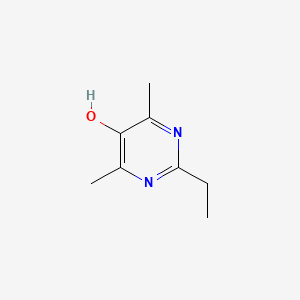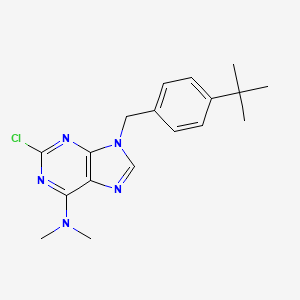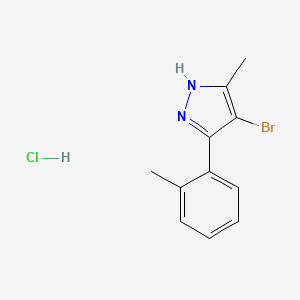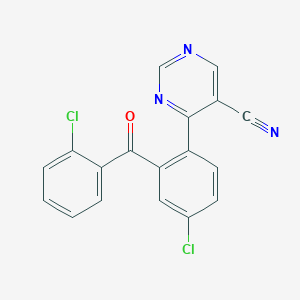
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile is a compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as anticancer agents .
Vorbereitungsmethoden
The synthesis of 4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile involves several steps. One common synthetic route includes the reaction of 4-chloro-2-(2-chlorobenzoyl)phenylamine with a suitable pyrimidine precursor under specific conditions. The reaction typically requires the use of reagents such as DMC, DABCO, and DMB, followed by purification steps to isolate the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Anticancer Research: This compound has shown promising anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) and its mutant forms, making it a potential candidate for cancer therapy.
Biological Studies: It has been used in various biological assays to study its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicinal Chemistry: Researchers have explored its potential as a lead compound for the development of new drugs targeting various diseases.
Wirkmechanismus
The mechanism of action of 4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, it inhibits the receptor’s kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition ultimately results in the induction of apoptosis and cell cycle arrest in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives that exhibit similar biological activities. Some of these compounds include:
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Gefitinib: A similar compound targeting EGFR with applications in non-small cell lung cancer.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit both wild-type and mutant forms of EGFR, making it a versatile and potent anticancer agent .
Eigenschaften
CAS-Nummer |
87999-64-2 |
|---|---|
Molekularformel |
C18H9Cl2N3O |
Molekulargewicht |
354.2 g/mol |
IUPAC-Name |
4-[4-chloro-2-(2-chlorobenzoyl)phenyl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H9Cl2N3O/c19-12-5-6-13(17-11(8-21)9-22-10-23-17)15(7-12)18(24)14-3-1-2-4-16(14)20/h1-7,9-10H |
InChI-Schlüssel |
YBQMTDPMIUQOBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)C3=NC=NC=C3C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


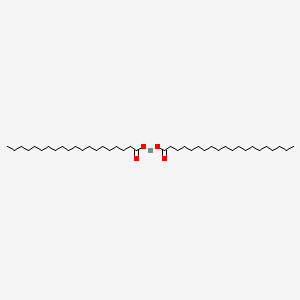
![N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12923553.png)

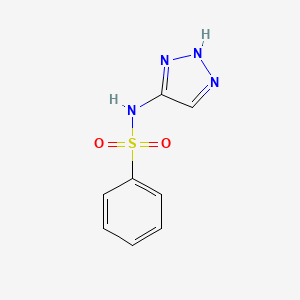
![5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923586.png)
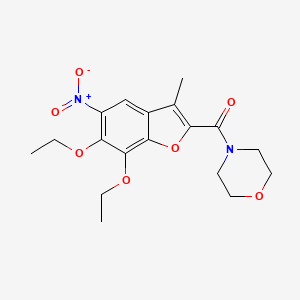
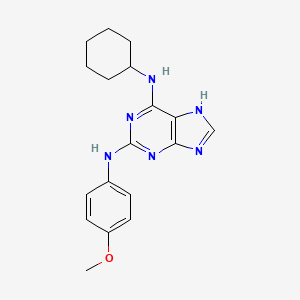
![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)
![4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline](/img/structure/B12923602.png)
